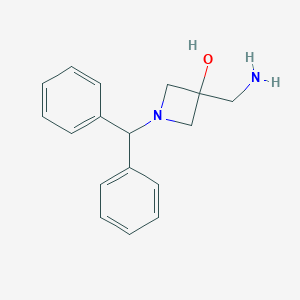

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Overview

Description

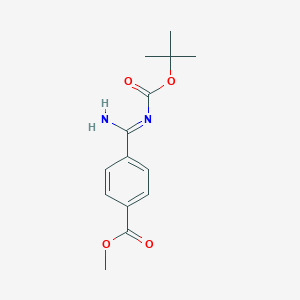

The compound “3-(Aminomethyl)-1-benzhydrylazetidin-3-OL” is an organic compound containing an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The “benzhydryl” part suggests the presence of a diphenylmethane structure, and the “aminomethyl” and “OL” parts indicate the presence of an amino (-NH2) and a hydroxyl (-OH) group, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azetidine ring, the benzhydryl group, and the functional groups (amino and hydroxyl). The presence of these groups would influence the compound’s reactivity and interactions .Chemical Reactions Analysis

Amines, like the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids . The hydroxyl group can also participate in reactions such as esterification .Mechanism of Action

Target of Action

It is known to interact with nitric oxide synthases, including endothelial, inducible, and brain . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It is suggested that it may interact with its targets, leading to changes in the production of nitric oxide

Biochemical Pathways

Given its interaction with nitric oxide synthases, it is plausible that it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including neurotransmission, immune response, and regulation of cell death.

Result of Action

Given its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide and thereby affect various cellular processes regulated by nitric oxide .

Safety and Hazards

properties

IUPAC Name |

3-(aminomethyl)-1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZPZJYCMNLIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609327 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | |

CAS RN |

151097-26-6 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

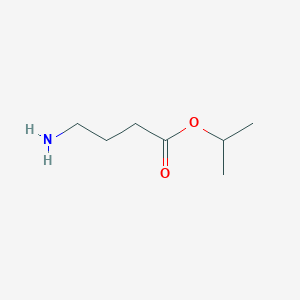

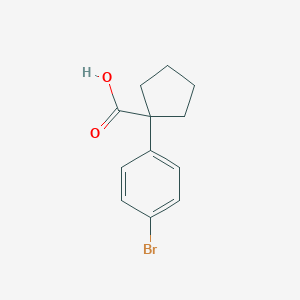

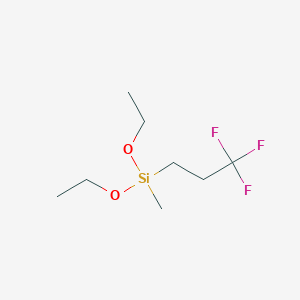

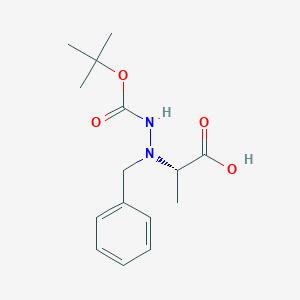

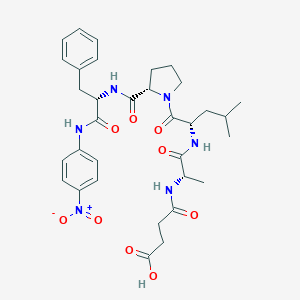

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)